molecular formula C11H11ClN2O B562464 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1189465-23-3

3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B562464
CAS No.: 1189465-23-3
M. Wt: 226.696
InChI Key: LFTGLYCNMGGMKL-NZLXMSDQSA-N
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Description

3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by the presence of a chloroethyl group, a methyl group, and a deuterium-labeled pyrido[1,2-a]pyrimidinone core. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with a deuterium-labeled chloroethylating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloroethyl group at the desired position. Common reagents used in this synthesis include deuterium-labeled chloroethyl chloride and a suitable base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidinone derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of key biological processes. The compound’s deuterium labeling allows for detailed studies of its metabolic pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but without deuterium labeling.

    2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chloroethyl group.

    3-(2-Bromoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a bromoethyl group instead of a chloroethyl group.

Uniqueness

The uniqueness of 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its deuterium labeling, which provides advantages in studying its metabolic stability and pathways. This labeling can lead to differences in the compound’s biological activity and pharmacokinetics compared to its non-deuterated analogs .

Properties

IUPAC Name

3-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTGLYCNMGGMKL-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C=CC=CN2C1=O)C)C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

40 g of 2-aminopyridine and 75 ml of 3-acetyl-4,5-dihydro-2(3H)-furanone were added to 1.0 L of toluene, and then 200 ml of phosphorus oxychloride was added thereto dropwise over 1 hour. The resulting mixture was slowly heated and refluxed for 5 hours. The reaction mixture was concentrated under a reduced pressure and the residue was poured to a mixture of ice and ammonia water. The resulting solid was extracted with 1.0L of dichloromethane, dried and filtered. The filtrate was concentrated under a reduced pressure to remove dichloromethane and 500 ml of isopropanol was added to the residue. The resulting crystal was filtered, washed and dried to obtain 48.1 g of the title compound as a off-white crystal (yield: 52%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
52%

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